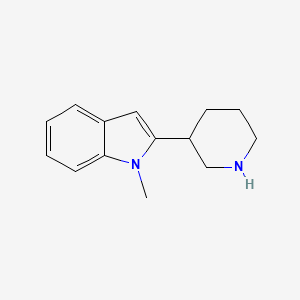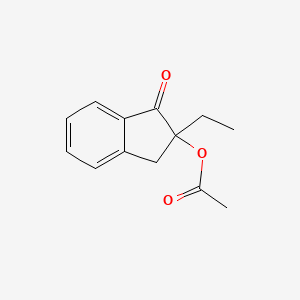![molecular formula C10H7ClN4 B11886434 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61164-87-2](/img/structure/B11886434.png)
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines, whereas [1,5-c] isomers are formed in acidic media as a result of Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different triazoloquinazoline isomers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization: Acidic conditions, such as the use of glacial acetic acid, are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: It has been used in studies investigating the interaction of triazoloquinazolines with biomolecular targets, such as adenosine and benzodiazepine receptors.
Material Science:
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. For example, derivatives of triazoloquinazolines have been shown to inhibit the ERK signaling pathway, leading to antiproliferative effects in cancer cells . The compound’s ability to form hydrogen bonds and its high dipole moments contribute to its interaction with various biomolecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazoline: Another isomer of triazoloquinazoline with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: A related compound with applications in medicinal chemistry, particularly as anticancer agents.
Uniqueness
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further modified to enhance its biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development.
Propriétés
Numéro CAS |
61164-87-2 |
|---|---|
Formule moléculaire |
C10H7ClN4 |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
5-(chloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H7ClN4/c11-5-9-14-8-4-2-1-3-7(8)10-12-6-13-15(9)10/h1-4,6H,5H2 |
Clé InChI |
WSXOXHRNGUZUMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC=NN3C(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)




![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)


![(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol](/img/structure/B11886456.png)
